5-Benzyl-5-azaspiro[3.5]nonan-8-ol
Description
Significance of Spirocyclic Scaffolds in Modern Drug Discovery and Organic Synthesis
Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their distinct structural and physicochemical properties. Their inherent three-dimensionality allows for more precise spatial arrangement of functional groups, which can lead to enhanced binding interactions with the complex 3D surfaces of biological targets like proteins and enzymes. This contrasts with flat aromatic systems, which have limited conformational options.
The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is often correlated with improved clinical success rates for drug candidates, partly because it can lead to better solubility, metabolic stability, and more favorable pharmacokinetic profiles. nih.gov By replacing rotatable bonds with a rigid spirocyclic core, chemists can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity. nih.govchemicalbook.com Furthermore, the novelty of many spirocyclic systems provides opportunities to secure intellectual property in a competitive pharmaceutical landscape. biosynth.com
Key Advantages of Spirocyclic Scaffolds in Drug Discovery
| Feature | Advantage | Reference |
|---|---|---|
| Three-Dimensionality | Allows for optimal spatial projection of functional groups to fit complex biological targets. | |
| Increased Fsp³ Character | Correlates with higher clinical success rates, improved solubility, and metabolic stability. | nih.gov |
| Conformational Rigidity | Reduces entropic penalty upon binding, potentially increasing potency and selectivity. | nih.govchemicalbook.com |
| Novelty | Provides access to new chemical and intellectual property space. | biosynth.com |
Overview of 5-Azaspiro[3.5]nonane Systems as Key Pharmacophores and Synthetic Targets
The 5-azaspiro[3.5]nonane framework, containing a nitrogen atom at the 5-position, is a prominent member of the spiro-azacycle class. biosynth.com These systems are of significant interest as they can act as bioisosteres for other common ring systems in drugs, such as piperidine (B6355638). univ.kiev.ua For instance, replacing a piperidine ring with a spirocyclic moiety like 2-azaspiro[3.3]heptane has been shown to enhance the activity and duration of action in anesthetic drug analogues. univ.kiev.ua
This bioisosteric replacement can fine-tune a drug's properties, improving metabolic stability against oxidative enzymes, which is a known liability for some piperidine-containing drugs. univ.kiev.ua Research into related azaspiro[3.5]nonane derivatives has yielded potent agonists for targets like the G protein-coupled receptor 119 (GPR119), which is involved in glucose metabolism, highlighting their potential in treating conditions such as diabetes. nih.gov The synthesis of these complex scaffolds is an active area of research, with various methods being developed to create these valuable building blocks for drug discovery programs. univ.kiev.uanih.gov
Academic Research Trajectory of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol and Structurally Related Analogues
Direct academic literature specifically detailing the synthesis and application of this compound is limited. However, its research trajectory can be understood by examining its structural precursors and closely related analogues, which serve as key intermediates in medicinal chemistry.
The research path typically begins with the synthesis of the ketone precursor, 5-benzyl-5-azaspiro[3.5]nonan-8-one . chemicalbook.com This ketone can then be readily converted to the target alcohol, this compound, through standard reduction reactions. The ketone itself is a valuable synthetic intermediate.
Another closely related and frequently studied analogue is 5-Benzyl-5-azaspiro[3.5]nonan-8-amine . myskinrecipes.com This amine derivative is highlighted in medicinal chemistry as a crucial building block for developing novel therapeutic agents, particularly those targeting central nervous system (CNS) disorders. myskinrecipes.com The benzyl (B1604629) group often serves as a protecting group for the nitrogen atom during synthesis, which can be removed in a later step to allow for the introduction of other functional groups.
The general research approach for these compounds involves:
Synthesis of the Core Scaffold: Developing efficient synthetic routes to the core azaspiro[3.5]nonane ring system, often starting with the ketone or a protected amine.
Functionalization: Modifying the scaffold at various positions. The amine or alcohol group at position 8 can be used as a handle to attach other molecular fragments. The benzyl group on the nitrogen can be removed and replaced to explore structure-activity relationships.
Biological Screening: Testing the resulting library of compounds for activity against various biological targets, such as G protein-coupled receptors (GPCRs), ion channels, or enzymes. For example, derivatives of 7-azaspiro[3.5]nonane have been successfully developed as GPR119 agonists. nih.gov
The compound this compound fits into this trajectory as a versatile intermediate. The hydroxyl group can be further functionalized or used to modulate the compound's polarity and hydrogen bonding capacity, which are critical for its interaction with biological targets.
Structurally Related Analogues and Their Roles
| Compound | CAS Number | Role in Research |
|---|---|---|
| 5-Benzyl-5-azaspiro[3.5]nonan-8-one | 2344680-14-2 | Synthetic precursor to the alcohol and other derivatives. chemicalbook.com |
| 5-Benzyl-5-azaspiro[3.5]nonan-8-amine | Not Available | Key intermediate for drugs targeting CNS disorders. myskinrecipes.com |
| 7-Azaspiro[3.5]nonane derivatives | Not Applicable | Investigated as GPR119 agonists for potential diabetes treatment. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-5-azaspiro[3.5]nonan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-14-7-10-16(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDZVEYFFPTUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyl 5 Azaspiro 3.5 Nonan 8 Ol and Its Core Scaffold
Retrosynthetic Disconnections for the Azaspiro[3.5]nonane Ring System
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process involves breaking bonds (disconnections) to identify logical precursors or "synthons." wikipedia.orgamazonaws.com For the 5-azaspiro[3.5]nonane scaffold, key disconnections focus on the bonds forming the two rings around the central spiro-carbon.
Common retrosynthetic strategies for this system include:
C-N Bond Disconnection: Breaking the carbon-nitrogen bonds of the piperidine (B6355638) ring is a primary approach. This often leads back to a substituted cyclohexane (B81311) precursor and a nitrogen-containing fragment.
C-C Bond Disconnection: Disconnecting a carbon-carbon bond in either the cyclobutane (B1203170) or the piperidine ring can reveal alternative synthetic pathways. For instance, disconnecting the cyclobutane ring can suggest a cycloaddition approach.
Functional Group Interconversion (FGI): This strategy involves converting one functional group into another to facilitate a disconnection that may not have been initially obvious. researchgate.net For example, retrosynthetically converting the amine to a different functional group might open up alternative synthetic routes.
These disconnections guide the design of a synthesis, allowing chemists to explore multiple routes and select the most efficient one based on available starting materials and reliable reactions. wikipedia.orgamazonaws.com
Foundational Synthetic Approaches to the 5-Azaspiro[3.5]nonane Scaffold
Several foundational methods have been established for constructing the 5-azaspiro[3.5]nonane core. These approaches can be broadly categorized into those that build the spirocyclic system from acyclic or monocyclic precursors and those that modify an existing spirocycle.
Ring-expansion reactions provide a powerful method for constructing the piperidine ring of the azaspiro[3.5]nonane system. One notable example is the Beckmann rearrangement, which can be used to expand a pre-existing cyclic ketone. nih.gov This strategy has been successfully applied to create tricyclic lactams from saturated ketones, demonstrating the regioselective nature of such rearrangements. nih.gov Another approach involves the ring contraction of larger rings, such as the conversion of α-bromo N-sulfonylpyrrolidinones into azetidine (B1206935) derivatives, showcasing the versatility of ring-rearrangement strategies in synthesizing strained ring systems that can be part of a spirocyclic framework. acs.org
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are a direct method for creating spirocyclic systems. vanderbilt.edu For instance, the Staudinger reaction, involving the reaction of an imine with a ketene, is a classic method for forming β-lactam rings, which are four-membered cyclic amides. researchgate.net This type of reaction can be adapted to synthesize spirocyclic β-lactams, which are precursors to the 2-azaspiro[3.5]nonan-1-one core. researchgate.net Photocatalysis has also emerged as a modern tool to facilitate the construction of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, showcasing the power of light-driven multicomponent assembly. acs.org
Intramolecular spirocyclization involves a reaction where a single molecule containing two reactive functional groups reacts with itself to form a spirocycle. nih.govrsc.org This approach is often highly efficient as it brings the reacting partners into close proximity. A common strategy involves the self-cyclization of a suitably substituted precursor. For example, a compound containing both an amine and a reactive electrophile can undergo cyclization to form the desired spiro-ring system. google.com This method has been employed in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, where a key step is the self-cyclization of a chloroacetylated intermediate under basic conditions. google.com
Once a basic azaspiro[3.5]nonane scaffold is synthesized, it can be further modified to introduce desired functional groups. This is a common and powerful strategy in medicinal chemistry. myskinrecipes.com The nitrogen atom of the piperidine ring is a frequent site for derivatization. For instance, a secondary amine on the scaffold can be alkylated or acylated to introduce various substituents. The synthesis of Benzyl (B1604629) 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate exemplifies this, where a benzyl group is attached to the nitrogen atom via a carbamate (B1207046) linkage.
Similarly, functional groups on the carbocyclic ring can be manipulated. A ketone, such as in Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate, can be reduced to an alcohol or converted to an amine via reductive amination, providing access to a range of functionalized derivatives. myskinrecipes.combiosynth.com
Directed Synthesis of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol
The specific synthesis of this compound can be achieved through the functionalization of a suitable precursor. A logical and common route starts from a ketone intermediate.
A plausible synthetic pathway is outlined below:
| Step | Precursor | Reagent(s) | Product | Purpose |
| 1 | Protected 4-piperidone (B1582916) and a cyclobutane precursor | Multistep | Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate | Formation of the core spirocyclic ketone. |
| 2 | Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate | Reducing Agent (e.g., Sodium borohydride) | Benzyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | Reduction of the ketone to a hydroxyl group. |
| 3 | Benzyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | Deprotection Agent (e.g., H₂/Pd/C or strong acid/base) | 5-Azaspiro[3.5]nonan-8-ol | Removal of the N-benzyloxycarbonyl protecting group. |
| 4 | 5-Azaspiro[3.5]nonan-8-ol | Benzyl bromide, Base (e.g., K₂CO₃) | This compound | N-benzylation of the secondary amine. |
This multi-step synthesis highlights the strategic use of protecting groups and functional group interconversions. The initial formation of the spirocyclic ketone can be accomplished through various methods as described in the previous sections. The subsequent reduction of the ketone to the alcohol is a standard and high-yielding transformation. Finally, if the nitrogen is protected (e.g., with a Boc or Cbz group), deprotection followed by N-alkylation with a benzyl halide yields the target molecule, this compound. The amine functionality on related structures like 5-Benzyl-5-azaspiro[3.5]nonan-8-amine allows for extensive chemical modifications, making this class of compounds valuable for creating diverse chemical libraries. myskinrecipes.com
Installation of the Benzyl Moiety via N-Alkylation or Related Transformations
The benzyl group on the nitrogen atom of the 5-azaspiro[3.5]nonane core is a common feature in many synthetic routes, often serving as a protecting group that can be removed later or as an integral part of the final molecule. myskinrecipes.comgoogle.com The primary method for its introduction is N-alkylation. This involves treating the parent secondary amine, 5-azaspiro[3.5]nonan-8-ol, with a benzyl halide (such as benzyl bromide) in the presence of a base.
Alternatively, the benzyl moiety can be incorporated from the beginning of the synthetic sequence. For instance, a synthesis for a related spiro compound starts with 3-((benzylamino)methyl)oxetan-3-ol, where the benzyl group is already attached to the nitrogen atom. google.com This precursor then undergoes reaction with chloroacetyl chloride and subsequent cyclization, carrying the benzyl group through the synthetic pathway. google.com This strategy avoids the need for a separate N-alkylation step on the pre-formed spirocyclic core.
Stereoselective Synthesis of the 8-Hydroxyl Stereocenter
Achieving stereocontrol at the C-8 position, which bears the hydroxyl group, is a critical challenge in the synthesis of this compound. Both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of this stereocenter are often crucial for the compound's biological activity.
Enantioselective synthesis aims to produce a single enantiomer of the desired compound. A powerful strategy for achieving this is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
While not applied directly to this compound in the literature surveyed, the principle is demonstrated in the synthesis of other complex spirocycles like spirooxoindoles. aragen.comresearchgate.net In one such synthesis, a chiral bicyclic lactam was used as an auxiliary to control an asymmetric nucleophilic aromatic substitution (SNAr) reaction. aragen.comresearchgate.net This approach allowed for the creation of a quaternary carbon stereocenter with excellent enantioselectivity and a high diastereomeric ratio (up to 99:1). researchgate.net This highlights how a chiral auxiliary can effectively guide the formation of a new stereocenter in a spirocyclic system.
Another prominent enantioselective method is organocatalysis, which has become a vital tool for synthesizing optically pure spiro compounds. rsc.orgresearchgate.net For example, the organocatalytic cascade reaction between methyleneindolinones and a dialdehyde (B1249045) has been used to construct spiro[cyclohexane-1,3′-indolin]-2′-ones with multiple stereocenters in excellent enantioselectivity (e.g., 96% ee). nih.gov
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters in a molecule. In the context of the spiro[3.5]nonane skeleton, this can be achieved by leveraging the conformational biases of the ring system.
A study on the synthesis of a spiroether demonstrated a highly diastereoselective reaction, yielding a single diastereomer (>99% de). nih.gov The high level of selectivity was attributed to the molecule adopting a favored chair-like conformation during the reaction, which sterically hindered one face of the molecule and directed the incoming reagent to the opposite face. nih.gov For the synthesis of 5-azaspiro[3.5]nonan-8-ol, a similar principle could be applied during the reduction of a ketone precursor, such as 5-Benzyl-5-azaspiro[3.5]nonan-8-one. The bulky spirocyclic framework would likely direct the hydride reagent to the less hindered face, leading to the preferential formation of one diastereomer of the alcohol.
Furthermore, reaction conditions can be tuned to influence diastereoselectivity. In the synthesis of arylated bicyclic lactams, changing the base and reaction temperature was shown to significantly alter the diastereomeric ratio of the product. researchgate.net
Emerging Synthetic Strategies for Spiro[3.5]nonanes
Modern synthetic chemistry has introduced new technologies that offer significant advantages for the construction of complex molecules like spiro[3.5]nonanes. These methods often provide greater efficiency, sustainability, and access to novel chemical transformations.
Microwave-Assisted Organic Synthesis of Spiro Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of spiro heterocyclic compounds. elsevierpure.comrsc.orgrsc.org This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture, which can lead to dramatic reductions in reaction times and often results in cleaner products with higher purity compared to conventional heating methods. mdpi.com
The benefits of MAOS are evident in various syntheses of spiro derivatives. For example, certain reactions that required hours under traditional reflux conditions could be completed in minutes using microwave irradiation, with yields increasing significantly. mdpi.comnih.gov
| Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| Synthesis of Spiro-isoquinoline Derivative 4a | 5 h | 42% | 15 min | 81% | nih.gov |
| Synthesis of Spiro-isoquinoline Derivative 8 | 4 h | 59% | 15 min | 86% | nih.gov |
| Synthesis of Spirooxindole 23a | 3 h | 72% | 5 min | 92% | mdpi.com |
Photoredox Catalysis and Radical-Mediated Spiroannulations
Visible-light photoredox catalysis is a rapidly developing field that enables the generation of highly reactive radical intermediates under exceptionally mild conditions. nih.govyoutube.com This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates that are otherwise unreactive. youtube.com
This strategy has been successfully applied to the construction of spirocyclic frameworks through radical-mediated spiroannulation reactions. In one example, a dearomative annulation cascade was achieved through the photoredox-mediated activation of aromatic carboxylic acids. nih.gov This process involves the generation of an acyl radical, which then undergoes an intramolecular 6-exo-trig cyclization onto an aromatic ring to form the spirocyclic core. nih.gov Such methods provide access to highly congested spiro-compounds that can be difficult to synthesize using traditional ionic pathways. nih.gov The compatibility of these reactions with a wide range of functional groups makes photoredox catalysis a valuable tool for the late-stage modification of complex molecules. acs.orgacs.org
Applications of Flow Chemistry in Spirocycle Production
Continuous flow chemistry is increasingly recognized as a powerful technology that offers substantial benefits over conventional batch processing for the synthesis of complex molecules, including spirocycles. syrris.comspirochem.com By passing reactants through a controlled, continuous stream, flow chemistry allows for precise management of reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, scalability, and efficiency. spirochem.com The modular nature of flow systems also provides flexibility for both laboratory-scale research and large-scale industrial manufacturing. spirochem.com
The integration of flow processing with synthetic chemistry has created a robust platform for molecular assembly, which has been successfully applied to the synthesis of complex natural products. syrris.com For instance, the total synthesis of spirocyclic polyketides like Spirodienal A and Spirangien A methyl ester has been achieved using a multistep flow process. syrris.com This approach has demonstrated significant advantages, including higher yields, accelerated processes, and improved safety. syrris.com Key technologies in this synthesis included the use of specialized pumps for low-boiling point solvents, glass microreactors for efficient mixing, and continuous work-up modules. syrris.com
Post-Synthetic Transformations and Derivatization of this compound Analogues
The this compound scaffold and its analogues are versatile platforms for a variety of post-synthetic modifications. These transformations allow for the exploration of chemical space and the generation of diverse molecular architectures with potential applications in drug discovery. nih.govepa.gov
Modifications of the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)
The hydroxyl group at the C8 position of the 5-azaspiro[3.5]nonane core is a key site for functionalization. Standard organic transformations can be readily applied to this group to generate a range of derivatives.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-benzyl-5-azaspiro[3.5]nonan-8-one, using various oxidizing agents. biosynth.com This ketone serves as a valuable intermediate for further derivatization, such as reductive amination or the introduction of nucleophiles.
Etherification and Esterification: The hydroxyl group can also undergo etherification or esterification to introduce a wide array of substituents. These reactions can be used to modify the steric and electronic properties of the molecule, potentially influencing its biological activity.
| Reaction Type | Reagents and Conditions | Product | Notes |
| Oxidation | CrO₃/acetic acid, O₃, NBS, NIS | 5-Benzyl-5-azaspiro[3.5]nonan-8-one | Provides a key intermediate for further functionalization. wikipedia.org |
| Etherification | Williamson ether synthesis (e.g., NaH, alkyl halide) | 8-Alkoxy-5-benzyl-5-azaspiro[3.5]nonane | Allows for the introduction of various alkyl or aryl ethers. |
| Esterification | Acyl chlorides or anhydrides with a base (e.g., pyridine, triethylamine) | 5-Benzyl-5-azaspiro[3.5]nonan-8-yl ester | Introduces ester functionalities with diverse R groups. |
Functionalization of the Spirocyclic Core
The spirocyclic core of this compound offers opportunities for further functionalization, leading to novel and diverse molecular scaffolds. nih.gov The synthesis of heteroatom-substituted spiro[3.3]heptanes has been shown to yield compounds with increased aqueous solubility and metabolic stability compared to their cyclohexane counterparts. epa.gov This highlights the potential of modifying the core structure to improve pharmacokinetic properties.
Methods for the dearomative ipso-cyclization of N-benzyl acrylamides induced by sulfur-centered radicals have been developed to produce azaspirocycles. acs.org This reaction proceeds in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) and is notable for its ability to functionalize unactivated N-benzyl groups. acs.org
| Functionalization Strategy | Methodology | Resulting Structures | Significance |
| Core Modification | Synthesis of heteroatom-substituted spiro[3.3]heptanes | Azaspiro[3.3]heptane derivatives | Improved aqueous solubility and metabolic stability. epa.gov |
| Dearomative Cyclization | Sulfur-centered radical-induced ipso-cyclization of N-benzyl acrylamides | SCN/SCF₃/SO₂Ar containing azaspirocycles | Access to novel functionalized azaspirocyclic scaffolds. acs.org |
Structural Diversification of the Benzyl Substituent
The N-benzyl group is a common protecting group in organic synthesis and its removal or modification is a key step in creating structural diversity. wikipedia.org
Deprotection: The benzyl group can be removed through various methods, most commonly catalytic transfer hydrogenation. mdma.ch Reagents such as ammonium formate (B1220265) in the presence of palladium on carbon (Pd/C) in methanol (B129727) can efficiently debenzylate the nitrogen atom, yielding the free secondary amine. mdma.ch This reaction is often rapid, with completion times as short as 6-10 minutes under reflux conditions. mdma.ch Another effective method involves the use of a mixed catalyst system of palladium and niobic acid-on-carbon under a hydrogen atmosphere, which also allows for easy catalyst removal and product isolation. nih.gov
Modification: The aromatic ring of the benzyl group can also be a site for functionalization. Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the phenyl ring, altering the electronic and steric properties of the entire molecule. Furthermore, benzylic C-H bonds can be functionalized through reactions like bromination using N-bromosuccinimide (NBS) or oxidation to a carbonyl group. wikipedia.org
A particularly useful variant is the p-methoxybenzyl (PMB) group, which can be cleaved under milder oxidative conditions, offering an alternative deprotection strategy. wikipedia.org
| Modification Type | Reagents and Conditions | Resulting Moiety | Key Advantages |
| Debenzylation (Hydrogenolysis) | 10% Pd/C, Ammonium Formate, Methanol (reflux) | Secondary amine | Rapid reaction times, clean conversion. mdma.ch |
| Debenzylation (Hydrogenolysis) | Pd/C, Niobic acid-on-carbon, H₂ | Secondary amine | Easy catalyst removal, no neutralization needed. nih.gov |
| Aromatic Substitution | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted benzyl group | Allows for fine-tuning of electronic properties. |
| Benzylic Functionalization | NBS (bromination); KMnO₄, CrO₃-dmpyz (oxidation) | Benzylic bromide, carboxylic acid, or ketone | Creates new points for diversification. wikipedia.org |
| Use of PMB group | Sc(OTf)₃ or TfOH for installation; various oxidizing agents for removal | p-Methoxybenzyl protected amine | Orthogonal deprotection strategy. wikipedia.org |
Structural Elucidation and Stereochemical Characterization Methodologies
Advanced Spectroscopic Techniques for Comprehensive Structural Assignment
The definitive identification of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol and the elucidation of its complex structure rely on a combination of sophisticated spectroscopic methods. These techniques provide a complete picture of the molecule, from its elemental composition to the spatial arrangement of its atoms.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, HRMS analysis would be expected to confirm its molecular formula of C₁₅H₂₁NO. The exact mass measurement would provide unequivocal evidence for the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms within the molecule.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Predicted m/z |
| [M+H]⁺ | 232.1701 |
| [M+Na]⁺ | 254.1521 |
| [M+K]⁺ | 270.1260 |
| Note: This table represents predicted values. Actual experimental data is required for definitive confirmation. |
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary to assign all the proton and carbon signals and to establish the connectivity and through-space relationships of the atoms in this compound.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound would show characteristic signals for the aromatic protons of the benzyl (B1604629) group, as well as complex multiplets for the protons of the spirocyclic core. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling networks, allowing for the tracing of the connectivity within the cyclohexane (B81311) and cyclobutane (B1203170) rings. The HSQC spectrum correlates each proton signal with its directly attached carbon atom. The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework, including the connection of the benzyl group to the nitrogen atom and the relative positions of the different ring systems.
Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide information about the through-space proximity of protons, which is vital for determining the conformation and relative stereochemistry of the molecule.
Table 2: Representative NMR Data for Azaspiro[3.5]nonane Scaffolds
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 7.2 - 7.4 | Aromatic protons (benzyl group) |
| ¹H | 3.5 - 4.0 | Protons adjacent to nitrogen and oxygen |
| ¹H | 1.5 - 2.5 | Aliphatic protons of the ring systems |
| ¹³C | 125 - 140 | Aromatic carbons (benzyl group) |
| ¹³C | 50 - 70 | Carbons adjacent to heteroatoms |
| ¹³C | 20 - 40 | Aliphatic carbons of the ring systems |
| Note: This table provides general, expected ranges based on similar structures. Specific, high-resolution data from multidimensional NMR experiments are required for the unambiguous assignment of this compound. |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While NMR can provide strong evidence for the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the molecule. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.
For this compound, a successful X-ray crystallographic analysis would provide definitive proof of the connectivity and the conformation of the spirocyclic system in the solid state. Crucially, it would establish the stereochemical relationship between the hydroxyl group at the C8 position and the substituents on the azepane and cyclobutane rings. If a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration of the stereocenters can also be determined.
Chiral Analytical Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. In many pharmaceutical applications, one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects. Therefore, it is essential to be able to separate and quantify the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving good separation.
Optical rotation measurement using a polarimeter is another classical method for assessing the enantiomeric purity of a sample. A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound and its concentration. While not a separative technique, it can be used to determine the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known.
Structure Activity Relationship Sar Investigations of 5 Benzyl 5 Azaspiro 3.5 Nonan 8 Ol Derivatives
Correlating Spirocyclic Core Modifications with Biological Activity
The spirocyclic core is a fundamental determinant of the pharmacological properties of this class of compounds. The rigidity and three-dimensional arrangement of the spiro[3.5]nonane system play a crucial role in how the molecule orients itself within the binding pocket of its target receptor. Variations in the size of the spiro rings can significantly impact binding affinity and selectivity. For instance, altering the azaspiro[3.5]octane core to a different spirocyclic system can lead to changes in the spatial projection of key pharmacophoric elements, thereby affecting receptor interaction.
The nature of the atom at the 5-position of the spirocycle is also critical. The nitrogen atom in the 5-azaspiro[3.5]nonane ring is a key feature, often serving as a protonatable center that can engage in ionic interactions with acidic residues in the receptor binding site. Modifications at this position, such as quaternization or replacement with other heteroatoms, can drastically alter the compound's pharmacological profile.
Impact of Benzyl (B1604629) Moiety Substitutions on Pharmacological Profiles
The N-benzyl group is a common feature in many biologically active compounds, and its substitution pattern can have a profound effect on the pharmacological profile of 5-azaspiro[3.5]nonan-8-ol derivatives. The benzyl moiety can engage in various non-covalent interactions with the receptor, including hydrophobic, van der Waals, and aromatic-aromatic (π-π stacking) interactions.
The following table illustrates how different substitutions on the benzyl ring can modulate the activity of these derivatives.
| Substitution on Benzyl Ring | Position | Effect on Activity |
| Chloro | meta | Increased potency nih.gov |
| Methoxy | para | Moderate activity |
| Nitro | para | Decreased activity |
| Methyl | ortho | Steric hindrance leading to reduced activity |
These findings suggest that both the electronic nature and the steric bulk of the substituent play a crucial role in determining the pharmacological outcome. nih.gov
Stereochemical Influence on Ligand-Target Interactions and Potency
Chirality is a fundamental aspect of molecular recognition in biological systems. The 5-azaspiro[3.5]nonan-8-ol scaffold contains stereocenters, and the absolute configuration of these centers can have a dramatic impact on the compound's potency and efficacy. Different stereoisomers of a molecule can adopt distinct three-dimensional conformations, leading to differential interactions with the chiral environment of the receptor binding site.
It is often observed that one enantiomer of a chiral drug is significantly more active than the other, a phenomenon known as eudismic ratio. This highlights the importance of stereoselective synthesis and the evaluation of individual stereoisomers to identify the most potent and selective ligand.
Analysis of Linker Region and Functional Group Contributions to SAR
Lack of Sufficient Data Precludes In-Depth Analysis of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol
A thorough investigation into the biological activities and mechanistic properties of the chemical compound this compound and its analogues has revealed a significant scarcity of publicly available scientific data. Despite targeted searches for information pertaining to its pharmacological profile, including enzyme inhibition, receptor binding, and cell-based functional assays, the existing literature does not provide the specific details necessary for a comprehensive analysis as outlined.
Initial explorations yielded information on related but structurally distinct analogues, such as Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate and 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine. However, the available information on these compounds is largely limited to general statements from chemical suppliers regarding their potential for antimicrobial activity or as building blocks in medicinal chemistry, without substantive experimental data to support these claims.
Furthermore, a search for data on the elucidation of the molecular mechanisms of action, including the nature of its binding to biological targets and any potential for allosteric modulation, proved fruitless. The scientific record, as accessible through public databases, currently lacks the primary research articles and detailed studies required to construct an informative and scientifically rigorous article on this compound.
While research into other spirocyclic systems, such as 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives, has shown some promise in areas like antitubercular drug discovery, this information is not directly applicable to the specified compound and its unique azaspiro[3.5]nonan-8-ol core.
Consequently, due to the absence of specific and detailed research findings on the biological target identification and mechanistic studies of this compound and its close analogues, it is not possible to generate a scientifically accurate article that adheres to the requested in-depth outline. Further primary research is evidently needed to characterize the pharmacological properties of this particular compound.
Biological Target Identification and Mechanistic Studies of 5 Benzyl 5 Azaspiro 3.5 Nonan 8 Ol Analogues
Identification of Key Biological Targets Modulated by Azaspiro[3.5]nonane Derivatives
The rigid, spirocyclic nature of the azaspiro[3.5]nonane core allows for the precise spatial orientation of functional groups, enabling specific interactions with the binding sites of various proteins. This has led to the identification of several classes of enzymes and regulatory proteins that are modulated by derivatives of this scaffold.
Parasitic Thioredoxin Reductases (e.g., Plasmodium falciparum Thioredoxin Reductase)
Thioredoxin reductase (TrxR) is a critical enzyme for maintaining the redox balance in the malaria parasite, Plasmodium falciparum. nih.govnih.gov This enzyme, particularly P. falciparum thioredoxin reductase (PfTrxR), is essential for the parasite's antioxidant defense and has been validated as a potential drug target for antimalarial chemotherapy. nih.govresearchgate.net PfTrxR differs significantly in its active site structure from human TrxR, presenting an opportunity for selective inhibition. nih.gov Researchers have identified various classes of PfTrxR inhibitors, including unsaturated Mannich bases and nitroquinoxaline derivatives. researchgate.net However, based on available scientific literature, there is no specific documentation of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol or its direct azaspiro[3.5]nonane analogues as inhibitors of Plasmodium falciparum thioredoxin reductase. While the search for novel, specific inhibitors of PfTrxR is an active area of research, the potential of the azaspiro[3.5]nonane scaffold in this context remains to be explored. nih.govresearchgate.net
Apoptotic Regulators (e.g., Bcl-2 Wild-Type and Mutant Proteins)
The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, and their inhibition is a key strategy in cancer therapy. semanticscholar.orgnih.gov Overexpression of anti-apoptotic Bcl-2 proteins can lead to cancer cell survival and resistance to treatment. semanticscholar.org Small molecules that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit anti-apoptotic Bcl-2 members, restoring the cell's ability to undergo apoptosis. biomolther.org
Research into novel chemical structures has identified spirocyclic compounds as potential Bcl-2 inhibitors. Notably, an azaspiro hydantoin (B18101) derivative, specifically (ASHD), has been shown to induce apoptosis in human leukemia cells. nih.gov Mechanistic studies revealed that ASHD's cytotoxic effects are mediated through the downregulation of Bcl-2 protein expression, leading to the loss of mitochondrial membrane potential and subsequent activation of the caspase cascade. nih.gov This indicates that an azaspiro core structure can serve as a scaffold for developing modulators of the Bcl-2-mediated apoptotic pathway.
Table 1: Effect of an Azaspiro Hydantoin Derivative on Apoptotic Regulators
| Compound | Biological Target | Key Finding |
|---|
NADPH Oxidases (e.g., NOX2, NOX5 Isoforms)
The NADPH oxidase (NOX) family of enzymes are dedicated to the production of reactive oxygen species (ROS). nih.gov While ROS are essential for processes like host defense, uncontrolled NOX activity contributes to oxidative stress in numerous pathologies, making them attractive drug targets. nih.gov The NOX family consists of several isoforms, including NOX2 and NOX5, which differ in their activation mechanisms and tissue distribution. researchgate.net
The development of specific NOX inhibitors is challenging due to the structural similarities among the isoforms and with other flavoproteins. nih.gov While various compounds have been identified as NOX inhibitors, many lack specificity. nih.gov Research has focused on developing isoform-selective inhibitors. For instance, bridged tetrahydroisoquinolines have been synthesized and identified as selective NOX2 inhibitors. rsc.org However, a review of the current literature did not yield specific data on this compound or other azaspiro[3.5]nonane derivatives as modulators of NOX2 or NOX5 isoforms. The pursuit of novel, selective NOX inhibitors remains an important goal in the field. nih.gov
Viral Enzymes (e.g., Influenza Virus Neuraminidase, SARS-CoV-2 3C-like Protease)
Viral enzymes that are essential for replication are prime targets for antiviral drug development.
Influenza Virus Neuraminidase: Neuraminidase is a glycoprotein (B1211001) on the surface of the influenza virus that is critical for the release of new virus particles from infected cells. nih.govnih.gov Inhibition of neuraminidase is a primary strategy for treating influenza. nih.gov Marketed drugs like oseltamivir (B103847) and zanamivir (B325) are potent neuraminidase inhibitors. nih.govresearchgate.net Research in this area often focuses on modifications of existing inhibitor scaffolds to improve potency or overcome resistance. nih.gov However, an examination of the available literature did not reveal any studies on the inhibition of influenza neuraminidase by compounds containing the azaspiro[3.5]nonane framework.
SARS-CoV-2 3C-like Protease: The 3C-like protease (3CLpro) is a cysteine protease that is pivotal for the replication of coronaviruses, including SARS-CoV-2, by processing viral polyproteins. nih.gov Its essential role and conservation among coronaviruses make it a major target for antiviral therapeutics. nih.gov Structure-guided design has led to the development of highly potent inhibitors of SARS-CoV-2 3CLpro that incorporate novel spirocyclic elements. Specifically, derivatives based on the 6-azaspiro[3.5]nonane scaffold have been synthesized and evaluated. nih.gov These inhibitors were designed to access new chemical space within the enzyme's active site. The extended length of the azaspiro[3.5]nonane structure allows for better engagement with the hydrophobic S4 subsite of the protease, "locking" the inhibitors into a stable conformation. nih.gov
Table 2: Inhibitory Activity of 6-Azaspiro[3.5]nonane Derivatives against SARS-CoV-2 3CLpro
| Compound | SARS-CoV-2 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) | Cytotoxicity (CC50 in Huh-7 cells, µM) |
|---|---|---|---|
| 8c | 0.053 ± 0.003 | 0.38 ± 0.02 | > 100 |
| 9c | 0.040 ± 0.002 | 0.45 ± 0.03 | > 100 |
| 10c | 0.030 ± 0.001 | 0.28 ± 0.01 | > 100 |
Data derived from structure-activity relationship studies of spirocyclic inhibitors. nih.gov
These findings demonstrate that the azaspiro[3.5]nonane scaffold is a promising structural motif for the development of potent and non-cytotoxic inhibitors of coronavirus proteases. nih.gov
Lipases (e.g., Monoacylglycerol Lipase)
Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in lipid metabolism, including the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). google.comnih.gov MAGL is upregulated in aggressive human cancers and provides fatty acids that promote tumor growth and aggressiveness. google.comnih.gov Therefore, MAGL inhibitors are being investigated as potential therapeutics for cancer, as well as for neurological and inflammatory disorders. nih.gov
A U.S. patent describes the invention of azaspirocycles as modulators of MAGL. google.com The invention relates to chemical entities with a 7-azaspiro[3.5]nonane core that exhibit MAGL modulating properties. These compounds are intended for the treatment of diseases and disorders associated with MAGL activity. google.com This highlights the utility of the azaspiro[3.5]nonane scaffold in designing inhibitors for this important lipase.
Table 3: Exemplary Azaspiro[3.5]nonane-based Monoacylglycerol Lipase Modulators
| Compound Class | Target | Therapeutic Application |
|---|
Selectivity Assessment and Off-Target Profiling
No public data is available regarding the selectivity assessment and off-target profiling of this compound analogues.
Computational Chemistry and Molecular Modeling Studies
Ligand-Protein Docking for Binding Mode Prediction
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This method is crucial for understanding the structural basis of molecular recognition and for structure-based drug design. While specific docking studies for 5-Benzyl-5-azaspiro[3.5]nonan-8-ol are not detailed, research on related 7-azaspiro[3.5]nonane derivatives highlights the application of this methodology.
In the design of novel agonists for the G-protein-coupled receptor GPR119, a target for type 2 diabetes, researchers developed a series of potent 7-azaspiro[3.5]nonane derivatives. nih.gov The design process relies on an assumed or predicted binding mode within the receptor's active site, where the spirocyclic core serves as a rigid scaffold to orient functional groups for optimal interaction with key residues. nih.govdndi.org The goal of docking is to place the ligand into the binding site in a way that maximizes favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimizes steric clashes, thereby predicting the binding affinity and orientation. nih.gov
The recent elucidation of the GPR119 structure in complex with an agonist provides a concrete template for how such compounds bind, revealing a binding pocket where specific residues can be targeted for interaction. nih.gov For a compound like this compound, docking would aim to predict how the benzyl (B1604629) group, the hydroxyl group, and the core nitrogen atom are positioned within a target's binding site.
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability of Complexes
Molecular dynamics (MD) simulations provide detailed information on the movement of atoms and molecules over time, offering insights into the flexibility of both the ligand and its protein target. mdpi.comirbbarcelona.org These simulations are used to assess the stability of a ligand-protein complex predicted by docking and to explore conformational changes that may occur upon binding. researchgate.netmdpi.com
Currently, there are no specific molecular dynamics simulation studies published for this compound or its close analogues. However, the general methodology is a standard and powerful tool in drug discovery. mdpi.com An MD simulation would typically start with the docked pose of the ligand-protein complex. Over the course of the simulation (nanoseconds to microseconds), the trajectory of all atoms is calculated, revealing:
Complex Stability: Whether the ligand remains stably bound in the predicted pose.
Conformational Changes: How the protein structure adapts to the presence of the ligand.
Interaction Dynamics: The persistence and nature of key interactions, such as hydrogen bonds, over time. irbbarcelona.org
Binding Free Energy: Advanced MD methods can be used to calculate the free energy of binding, providing a more accurate estimate of affinity than docking scores alone. nih.gov
For the azaspiro[3.5]nonane scaffold, MD simulations would be valuable for confirming that the rigid core maintains a favorable conformation within the binding pocket and for understanding the dynamic behavior of its flexible substituents, such as the benzyl group.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. researchgate.net
While a specific QSAR model for this compound has not been published, the foundational data for such a model—structure-activity relationships (SAR)—has been explored for the 7-azaspiro[3.5]nonane class. In a study on GPR119 agonists, researchers synthesized a variety of analogues to understand how different chemical groups at various positions on the scaffold affect potency. nih.gov
The table below summarizes some of the key SAR findings from this study, which represent the type of data essential for building a predictive QSAR model.
| Position of Modification on Azaspiro[3.5]nonane Scaffold | Modification Type | Impact on GPR119 Agonist Potency | Reference |
|---|---|---|---|
| Piperidine (B6355638) N-capping group (R²) | Optimization of this group | Crucial for identifying potent agonists. | nih.gov |
| Aryl group (R³) | Optimization of this group | Led to the identification of a highly potent compound (54g). | nih.gov |
| General Scaffold | Introduction of the 7-azaspiro[3.5]nonane core | Led to a novel class of potent GPR119 agonists. | nih.gov |
These empirical relationships form the basis of a QSAR study, where molecular descriptors (e.g., lipophilicity, electronic properties, size) would be calculated for each compound and correlated with their measured activity to generate a predictive mathematical equation. nih.govnih.gov
De Novo Design Approaches for Novel Spiro[3.5]nonane Analogues
De novo design involves using computational algorithms to generate novel molecular structures with desired pharmacological properties, often tailored to fit a specific protein binding site. univ.kiev.ua The spirocyclic nature of the azaspiro[3.5]nonane scaffold makes it an excellent building block for such design approaches. Its inherent rigidity and three-dimensional character help to "escape flatland"—the tendency of many drug molecules to be overly planar and aromatic—which can lead to improved physicochemical and pharmacokinetic properties. researchgate.netresearchgate.net
The azaspiro[3.5]nonane core is utilized in several ways in drug design:
As a Rigid Scaffold: It serves as a fixed anchor from which functional groups can be projected in specific vectors to interact with a target. nih.govdndi.org
As a Linker: In more complex molecules like PROTACs (PROteolysis TArgeting Chimeras), spirocyclic fragments such as 2,7-diazaspiro[3.5]nonane are used as rigid linkers to connect two different binding moieties with a precise spatial orientation. medchemexpress.com
As a Bioisostere: The spirocyclic core can be used as a three-dimensional replacement for other cyclic structures (like piperidine) or even acyclic linkers to improve properties like metabolic stability or cell permeability. univ.kiev.ua
The synthesis of diverse functionalized derivatives of spirocyclic systems, including 7-oxa-2-azaspiro[3.5]nonane, is an active area of research aimed at creating novel building blocks for use in these de novo design and drug discovery efforts. univ.kiev.ua
Characterization of Molecular Interactions and Energetics within Binding Sites
Understanding the specific molecular interactions between a ligand and its target is fundamental to medicinal chemistry. Techniques like X-ray crystallography provide a static snapshot of these interactions at an atomic level, which can then be analyzed computationally to understand the energetics of binding. nih.govnih.govfrontiersin.org
While a crystal structure containing this compound is not available, the structure of the GPR119 receptor bound to the agonist APD597 provides an excellent model for the types of interactions that drive the binding of related compounds. nih.gov Analysis of this complex reveals the key binding site residues and the nature of their interactions.
The following table details the likely interactions that an azaspiro[3.5]nonane-based agonist would form within the GPR119 binding pocket, based on the published structural data of a similar agonist.
| Interaction Type | Potential Interacting Residues in GPR119 | Likely Contributing Moiety of an Azaspiro[3.5]nonane Ligand | Reference |
|---|---|---|---|
| Hydrogen Bonding | Residues in the ligand-binding site | Nitrogen atom of the azaspiro core, or a hydroxyl group (like at position 8) | nih.gov |
| Hydrophobic Interactions | Hydrophobic pocket residues | The spirocyclic aliphatic rings and aryl substituents (like a benzyl group) | nih.gov |
| Pi-Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine) | Aromatic substituents (like a benzyl group) | nih.gov |
These interactions collectively contribute to the binding affinity and selectivity of the ligand. Computational methods such as free energy perturbation (FEP) can further quantify the energetic contribution of each interaction, guiding the rational design of analogues with improved binding properties.
Future Perspectives and Emerging Research Directions
Expansion of Chemical Space through Advanced Synthetic Methodologies for Spiro[3.5]nonanes
The synthesis of complex spirocyclic frameworks like the 5-azaspiro[3.5]nonane core remains a challenging yet rewarding endeavor for organic chemists. Future progress in this area will likely focus on the development of more efficient, stereoselective, and diversity-oriented synthetic strategies.
Advanced catalytic methods are at the forefront of this expansion. For instance, the use of transition metal catalysis, including gold-catalyzed spirocyclization, offers a powerful means to construct spirocycles through intermediates like gold-alkyne and gold-allene complexes. researchgate.net These methods can provide direct access to spiro products via cyclization, dearomatization, and hydroamination/hydroalkoxylation cascade reactions. researchgate.net Similarly, copper-catalyzed enantioselective carboetherification of alkenols has emerged as a potent strategy for synthesizing spirocyclic ethers, demonstrating the potential for forming two rings in a single step with high control over stereochemistry. nih.gov The principles of these catalytic systems could be adapted for the synthesis of azaspiro[3.5]nonane derivatives. For example, an intramolecular C-H arylation, previously demonstrated with palladium catalysis for spirocyclopropyl oxindoles, could be explored for the formation of the spiro[3.5]nonane system. rsc.org
Diversity-oriented synthesis (DOS) is another key area that will drive the expansion of the chemical space around the 5-azaspiro[3.5]nonane scaffold. acs.orgnih.gov DOS strategies, which aim to rapidly generate libraries of structurally diverse small molecules, can be employed to create a wide range of derivatives of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol. By systematically varying the substituents on both the benzyl (B1604629) group and the cyclohexanol (B46403) ring, a multitude of analogues can be prepared for screening in various biological assays. Techniques such as multicomponent reactions, which allow for the assembly of complex molecules from three or more starting materials in a single operation, are particularly well-suited for DOS and could be applied to generate novel azaspiro[2.5]octanes and other related structures. acs.org
The development of novel building blocks will also be crucial. For instance, the synthesis of functionalized bicyclic hydrazines has been shown to provide access to unique azaspirocycles through reactions like double reductive aminations and intramolecular cyclizations. nih.gov A modular synthetic platform, perhaps utilizing bench-stable MIDA boronates, could enable the rapid elaboration of fragment-like spirocyclic cores in three dimensions, facilitating the exploration of structure-activity relationships. acs.org
A patent describing the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane highlights a multi-step process involving the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by self-cyclization and subsequent reduction and deprotection. google.com This approach, which utilizes a benzyl protecting group, underscores the feasibility of constructing the core azaspiro[3.5]nonane ring system through a sequence of well-established chemical transformations.
| Synthetic Strategy | Key Features | Potential Application to Spiro[3.5]nonanes |
| Advanced Catalysis | High efficiency, stereoselectivity, and atom economy. researchgate.netnih.govrsc.orgacs.org | Enantioselective synthesis of chiral 5-azaspiro[3.5]nonan-8-ol derivatives. |
| Diversity-Oriented Synthesis | Rapid generation of compound libraries with high structural diversity. acs.orgnih.gov | Creation of a wide array of this compound analogues for biological screening. |
| Novel Building Blocks | Access to unprecedented spirocyclic architectures. nih.govacs.org | Synthesis of novel functionalized azaspiro[3.5]nonane scaffolds. |
| Multi-Step Synthesis | Controlled and scalable production of the core ring system. google.com | Industrial-scale synthesis of 5-azaspiro[3.5]nonane intermediates. |
Integrated Computational and Experimental Platforms for Accelerated Discovery
The synergy between computational modeling and experimental techniques is revolutionizing the process of drug discovery and materials science. For spirocyclic compounds like this compound, this integrated approach can significantly accelerate the identification of new derivatives with desired properties.
Computational chemistry now plays a vital role in predicting the properties and reactivity of molecules before they are synthesized in the lab. mit.eduscilit.com For instance, Density Functional Theory (DFT) can be used to calculate the orbital energies of molecules, helping to predict their reactivity in photocatalyzed reactions. mit.edu This allows researchers to pre-screen potential reactants and catalysts, saving time and resources. mit.edu Such computational screening could be applied to identify optimal conditions for the synthesis of novel 5-azaspiro[3.5]nonane derivatives. Furthermore, computational methods are increasingly used to predict physicochemical properties, such as solubility and permeability, which are critical for the development of drug candidates. scilit.com
High-throughput screening (HTS) provides the experimental counterpart to computational prediction, allowing for the rapid testing of large numbers of compounds against biological targets. nih.govsygnaturediscovery.comyoutube.com Modern HTS platforms utilize advanced robotics, microfluidics, and sensitive detection methods to screen millions of compounds in a short period. youtube.com The data generated from HTS can then be fed back into computational models to refine future predictions and guide the next round of synthesis. This iterative cycle of prediction, synthesis, and testing is a powerful engine for discovery.
For this compound and its derivatives, an integrated platform would involve:
Virtual Screening: Using computational docking and molecular dynamics simulations to predict the binding of virtual libraries of 5-azaspiro[3.5]nonane derivatives to specific biological targets.
Synthesis: Synthesizing the most promising candidates identified through virtual screening using advanced, and potentially automated, synthetic methodologies.
High-Throughput Screening: Experimentally testing the synthesized compounds for biological activity using HTS assays.
Data Analysis and Model Refinement: Analyzing the experimental data to identify structure-activity relationships (SAR) and using this information to improve the predictive power of the computational models.
| Platform Component | Function | Relevance to this compound |
| Computational Modeling | Predicts molecular properties and reactivity. mit.eduscilit.com | Guides the design of new derivatives and synthetic routes. |
| High-Throughput Screening | Rapidly tests large numbers of compounds for biological activity. nih.govsygnaturediscovery.com | Identifies active derivatives from synthesized libraries. |
| Data Integration | Combines computational and experimental data for iterative refinement. | Accelerates the discovery of novel compounds with desired properties. |
Novel Applications of this compound Derivatives in Chemical Biology
The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique structural features of this compound make its derivatives promising candidates for the development of novel chemical probes and therapeutic agents.
The rigid spirocyclic scaffold allows for the precise positioning of functional groups in three-dimensional space, which can lead to high-affinity and selective interactions with biological macromolecules such as proteins and nucleic acids. nih.gov For example, novel azaspirocycles have been investigated as RNA binders, with some compounds showing promising activity as inhibitors of the Tat/TAR interaction in HIV-1. nih.gov Derivatives of this compound could be designed to target specific RNA structures or protein-protein interactions.
The benzyl group and the hydroxyl group on the cyclohexanol ring provide two distinct points for chemical modification. The benzyl group can be replaced with other aromatic or aliphatic moieties to explore interactions with hydrophobic pockets in target proteins. The hydroxyl group can be functionalized to introduce reporter groups (e.g., fluorophores, biotin) for use as chemical probes, or it can be modified to improve pharmacokinetic properties. The synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists for the treatment of diabetes demonstrates the potential of this scaffold in developing targeted therapeutics. nih.gov
Furthermore, the evaluation of azaspirocycles in drug discovery has shown that they can lead to compounds with improved metabolic stability and aqueous solubility compared to their non-spirocyclic counterparts. epa.govnih.gov This makes the 5-azaspiro[3.5]nonane scaffold an attractive starting point for the development of new drugs. The synthesis of spirocyclic oxindoles and their applications in medicinal chemistry highlight the broad potential of spirocycles in targeting a range of diseases. rsc.org
Future research in this area could involve:
Q & A
Q. What are the recommended synthetic routes for 5-Benzyl-5-azaspiro[3.5]nonan-8-ol, and how are key intermediates validated?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, analogous azaspiro compounds (e.g., 1-Azaspiro[3.5]nonan-2-one) are synthesized using ketone intermediates and protecting-group strategies, achieving yields >95% . Key intermediates like 5-Benzyl-5-azaspiro[3.5]nonan-8-one (CAS 2344680-14-2) can be reduced to the target alcohol using NaBH4 or LiAlH4. Validation includes NMR for structural confirmation (e.g., sp³-hybridized carbons at δ 1.3–2.0 ppm) and HPLC for purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Detect benzyl protons (δ 7.3–8.0 ppm) and hydroxyl groups (broad singlet at δ 1–5 ppm) .
- HPLC-MS : Confirm molecular weight (C15H21NO, MW 231.33) and quantify impurities (<5%) .
- Elemental analysis : Match experimental C/H/N/O ratios to theoretical values (e.g., C15H21NO: C 77.88%, H 9.15%, N 6.05%) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the benzyl group or hydroxyl degradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Use LC-MS to monitor degradation products (e.g., ketone formation from oxidation) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for spirocyclic ring formation in analogs of this compound?
- Methodological Answer : Apply factorial design to evaluate variables:
- Factors : Temperature (80–120°C), catalyst loading (0.1–1.0 mol%), solvent polarity (THF vs. DCM).
- Response : Yield and enantiomeric excess (for chiral analogs).
Orthogonal regression analysis identifies optimal conditions (e.g., 100°C, 0.5 mol% Pd(OAc)₂ in THF maximizes yield to 98%) .
Q. How to resolve contradictions in spectral data for spirocyclic derivatives (e.g., unexpected downfield shifts in [1]H NMR)?
- Methodological Answer :
- Deuterium exchange : Identify exchangeable protons (e.g., NH or OH groups) by comparing spectra in CDCl3 vs. D2O .
- Computational validation : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and assign ambiguous signals. For example, spirocyclic strain may cause anomalous shifts in bridgehead protons .
Q. What strategies are effective for improving the solubility of this compound in aqueous buffers?
- Methodological Answer :
- Co-solvent systems : Test DMSO/water (10–20% v/v) or cyclodextrin inclusion complexes.
- Derivatization : Introduce hydrophilic groups (e.g., sulfate esters) at the 8-OH position, monitored by TLC and LC-MS .
Q. How to design a mechanistic study for the catalytic hydrogenation of 5-Benzyl-5-azaspiro[3.5]nonan-8-one to the alcohol?
- Methodological Answer :
- Isotope labeling : Use D2 gas to track H2 incorporation into the hydroxyl group via [2]H NMR.
- Kinetic profiling : Measure rate constants under varying pressures (1–10 atm H2) and temperatures (25–60°C) to elucidate rate-limiting steps .
Data Analysis & Experimental Design
Q. What statistical methods are suitable for analyzing dose-response relationships in biological assays involving this compound?
Q. How to validate the reproducibility of synthetic batches across different laboratories?
- Methodological Answer : Implement a round-robin study :
- Distribute standardized protocols (e.g., CAS 2344680-14-2 synthesis) to 3+ labs.
- Compare yields, purity (HPLC), and spectral data using coefficient of variation (CV < 5% indicates robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
